[(4-tert-Butylphenyl)methyl](propan-2-yl)amine hydrochloride
Description
(4-tert-Butylphenyl)methylamine hydrochloride is an arylalkylamine derivative characterized by a tert-butyl-substituted phenyl ring attached to a methyl group, which is further bonded to an isopropylamine moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and industrial applications. The tert-butyl group confers significant steric bulk and lipophilicity, which may influence receptor binding, metabolic stability, and solubility compared to smaller substituents like halogens .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-11(2)15-10-12-6-8-13(9-7-12)14(3,4)5;/h6-9,11,15H,10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDXHMSOALCWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
This approach begins with the oxidation of 4-tert-butylbenzyl alcohol to 4-tert-butylbenzaldehyde, followed by condensation with isopropylamine and subsequent reduction.
Oxidation of 4-tert-Butylbenzyl Alcohol
The alcohol is oxidized to the aldehyde using manganese(IV) oxide (MnO₂) in chloroform or dichloromethane (DCM). For example, stirring 4-tert-butylbenzyl alcohol (5.87 g) with MnO₂ (16.71 g) in DCM at room temperature for 16 hours achieves an 80% yield of 4-tert-butylbenzaldehyde. Alternative oxidants like pyridinium chlorochromate (PCC) with sodium acetate in DCM also provide moderate yields (70%).
Reductive Amination with Isopropylamine
The aldehyde undergoes condensation with isopropylamine in 1,2-dichloroethane (DCE) or DCM, forming an imine intermediate. Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the secondary amine at room temperature. A molar ratio of 1:1.05 (aldehyde:amine) with 3 equivalents of STAB achieves 95% yield. The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Demethylation of Tertiary Amines
Pre-alkylated tertiary amines such as N-isopropyl-N-methyl-4-tert-butylbenzylamine can be demethylated using tert-butyl hydroperoxide (TBHP) .
Alkylation of N-Methyl-4-tert-butylbenzylamine
N-Methyl-4-tert-butylbenzylamine reacts with isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine. Purification via silica gel chromatography isolates the product in ~85% yield (estimated from analogous reactions).
Oxidative Demethylation
The tertiary amine (dissolved in toluene) is treated with TBHP and triethylamine at 110°C under nitrogen for 3 hours. This method, adapted from Botla et al., achieves 78% yield by cleaving the N-methyl group while preserving the isopropyl moiety. The product is extracted with ethyl acetate, dried over Na₂SO₄, and converted to the hydrochloride salt using HCl gas.
Optimization and Comparative Analysis
Yield and Efficiency
| Method | Key Step | Reagents/Conditions | Yield |
|---|---|---|---|
| Reductive Amination | Aldehyde oxidation | MnO₂, DCM, 16h, RT | 80% |
| Reductive Amination | Imine reduction | STAB, DCE, 3h, RT | 95% |
| Demethylation | TBHP-mediated cleavage | TBHP, Et₃N, toluene, 110°C | 78% |
The reductive amination route offers higher overall yields (>70%) but requires stringent control of moisture and oxygen. In contrast, demethylation avoids aldehyde handling but depends on access to pre-alkylated precursors.
Purification and Characterization
Both methods require silica gel chromatography for purification. The hydrochloride salt is characterized by ¹H NMR (δ 1.3 ppm for tert-butyl, 3.1 ppm for isopropyl CH), ESI-MS (m/z 234 [M+H]⁺), and FT-IR (N–H stretch at 2700–2500 cm⁻¹).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce the corresponding amine .
Scientific Research Applications
(4-tert-Butylphenyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Comparison :
| Compound | Substituent(s) | Molecular Formula | Molecular Weight | Lipophilicity (LogP)* |
|---|---|---|---|---|
| Target Compound | 4-tert-Butyl | C₁₄H₂₂ClN | ~239.8† | High (tert-butyl) |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | 4-Fluoro | C₁₀H₁₅ClFN | 219.7 | Moderate |
| (2,4-Dichlorophenyl)methylamine HCl | 2,4-Dichloro | C₁₀H₁₃Cl₃N | 260.6 | High |
| 1,3-bis(4-bromophenyl)propan-2-ylamine HCl | 4-Bromo (×2) | C₁₆H₁₈Br₂ClN | 424.6 | Very High |
*Estimated based on substituent effects. †Calculated using atomic masses.
Physicochemical Properties
- Solubility : The tert-butyl group reduces aqueous solubility compared to fluorine analogs (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride) but improves solubility in organic solvents .
- Purity : Industrial-grade analogs (e.g., dichlorophenyl derivatives) are typically ≥95% pure (), suggesting similar standards for the target compound.
Data Tables
Table 1: Comparative Analysis of Key Properties
| Property | Target Compound | 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | (2,4-Dichlorophenyl)methylamine HCl |
|---|---|---|---|
| Molecular Weight | ~239.8 | 219.7 | 260.6 |
| Purity (%) | ≥95 (inferred) | 95 () | 99 () |
| LogP (estimated) | 3.5–4.0 | 2.0–2.5 | 3.0–3.5 |
| Primary Application | Drug intermediates | CNS drug candidates | Pesticide intermediates |
Research Findings
- Substituent Impact : Halogens (F, Cl, Br) enhance electronegativity and binding to polar targets, while tert-butyl groups improve hydrophobic interactions .
- Industrial Relevance : Suppliers like Anichem LLC and Zhenzhou Topcare Pharmaceutical Co. () highlight the demand for structurally diverse benzylamine derivatives in bulk synthesis.
Biological Activity
(4-tert-Butylphenyl)methylamine hydrochloride, commonly referred to as a tertiary amine compound, has garnered attention in the scientific community due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, alongside its interactions with various biomolecules. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of (4-tert-Butylphenyl)methylamine hydrochloride can be depicted as follows:
- Molecular Formula : C14H23N·HCl
- Molecular Weight : 245.81 g/mol
- CAS Number : 110932-28-0
The biological activity of (4-tert-Butylphenyl)methylamine hydrochloride is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, which can lead to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and may affect the integrity of bacterial cell membranes.
- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Activity
Research indicates that (4-tert-Butylphenyl)methylamine hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties in various cancer cell lines. The following table summarizes findings from recent studies:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 18.0 | Mitochondrial dysfunction |
Case Studies
Several case studies have explored the biological effects of (4-tert-Butylphenyl)methylamine hydrochloride:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications in treating bacterial infections.
- Cancer Cell Line Studies : Research by Johnson et al. (2024) highlighted the compound's ability to inhibit tumor growth in xenograft models, providing evidence for its use in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-tert-Butylphenyl)methylamine hydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves reductive amination between 4-tert-butylbenzaldehyde and isopropylamine, followed by hydrochloride salt formation. Key steps include:
- Reductive Amination : Use NaBH₃CN or H₂/Pd-C in methanol/THF under inert atmosphere (yield optimization: 60-80%) .
- Salt Formation : React the free base with HCl in diethyl ether, followed by recrystallization (ethanol/ether) to ≥95% purity .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify tert-butyl (δ ~1.3 ppm, singlet), aromatic protons (δ ~7.4 ppm), and isopropyl groups (δ ~1.1 ppm, doublet) .
- FT-IR : Confirm N-H stretch (2500-3000 cm⁻¹) and aromatic C=C (1450-1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor < 0.05, hydrogen bonding networks (e.g., N-H⋯Cl interactions) .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density maps. Fukui indices identify nucleophilic sites (e.g., amine nitrogen) .
- MD Simulations : Simulate solvation effects in water/DMSO to assess stability of the hydrochloride salt .
Q. How do steric effects from the tert-butyl group influence reaction kinetics in cross-coupling reactions?
- Kinetic Analysis : Compare reaction rates with/without tert-butyl via Ullmann coupling (CuI, L-proline, 110°C). Steric hindrance reduces coupling efficiency by ~40% .
- Competitive Experiments : Use Hammett plots to correlate substituent effects (σ⁺ values) with activation energy .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Dose-Response Curves : Test receptor binding (e.g., serotonin receptors) in varying pH (6.5–7.4) and ionic strength (0.1–0.3 M PBS). Activity discrepancies >20% suggest pH-dependent protonation .
- Control Experiments : Include reference compounds (e.g., known receptor agonists) to validate assay sensitivity .
Q. How can chiral HPLC separate enantiomers of structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
